- C-N bond formation via Cu-catalyzed cross-coupling with boronic acids leading to methyl carbazole-3-carboxylate: synthesis of carbazole alkaloids, RSC Advances, 2014, 4(10), 4960-4969
Cas no 97931-41-4 (Methyl 9H-carbazole-3-carboxylate)
97931-41-4 structure
Product Name:Methyl 9H-carbazole-3-carboxylate
CAS番号:97931-41-4
MF:C14H11NO2
メガワット:225.242643594742
MDL:MFCD17214817
CID:837382
PubChem ID:504069
Update Time:2024-10-25
Methyl 9H-carbazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 9H-carbazole-3-carboxylate
- METHYL 3-CARBAZOLECARBOXYLATE
- 3-methoxycarbonylcarbazole
- 9-carbomethoxyfluorene
- 9H-carbazole-3-carboxylic acid methyl ester
- 9H-fluorene-9-carboxylic acid methyl ester
- 9-methoxycarbonylfluorene
- Carbazol-3-carbonsaeure-methylester
- carbazole-3-carboxylic acid methyl ester
- Fluoren-9-carbonsaeure-methylester
- fluorene-9-carboxylic acid methyl ester
- methyl 9-fluorene-9-carboxylate
- methyl carbazole-3-carboxylate
- Carbazole-3-carboxylic acid, methyl ester (6CI)
- MFCD17214817
- FS-9218
- HY-N3288
- 97931-41-4
- 9H-Carbazole-3-carboxylic acid, methyl ester
- CHEMBL446253
- AKOS022184723
- DTXSID701306696
- SCHEMBL71508
- HJB8UH38NS
- Z3241269237
- EN300-18840943
- CHEBI:178582
- LZXXHWWSVRIDGR-UHFFFAOYSA-N
- Methyl3-carbazolecarboxylate
- SY254417
- Carbazole-3-carboxylic acid, methyl ester (6CI); Methyl 9H-carbazole-3-carboxylate
- BDBM50259669
- CS-0023813
- Carbazole-3-carboxylic acid, methyl ester
- [ "" ]
- DB-091248
-
- MDL: MFCD17214817
- インチ: 1S/C14H11NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8,15H,1H3
- InChIKey: LZXXHWWSVRIDGR-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C2C(NC3C2=CC=CC=3)=CC=1)OC
計算された属性
- せいみつぶんしりょう: 225.07900
- どういたいしつりょう: 225.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 42.1Ų
じっけんとくせい
- 色と性状: Yellow powder
- ゆうかいてん: 175-177°C
- PSA: 42.09000
- LogP: 3.10770
Methyl 9H-carbazole-3-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関コード:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Methyl 9H-carbazole-3-carboxylate 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY254417-5g |
Methyl 9H-Carbazole-3-carboxylate |
97931-41-4 | ≥95% | 5g |
¥8500.00 | 2025-04-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4529-1 mg |
Methyl 3-carbazolecarboxylate |
97931-41-4 | 1mg |
¥2035.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M96170-5 mg |
Methyl 9H-carbazole-3-carboxylate |
97931-41-4 | 5mg |
¥4000.0 | 2021-09-08 | ||
| eNovation Chemicals LLC | D779746-5g |
Methyl 9H-Carbazole-3-carboxylate |
97931-41-4 | 95% | 5g |
$980 | 2024-07-20 | |
| Enamine | EN300-18840943-0.05g |
methyl 9H-carbazole-3-carboxylate |
97931-41-4 | 95.0% | 0.05g |
$76.0 | 2025-02-19 | |
| Enamine | EN300-18840943-0.1g |
methyl 9H-carbazole-3-carboxylate |
97931-41-4 | 95.0% | 0.1g |
$113.0 | 2025-02-19 | |
| Enamine | EN300-18840943-0.25g |
methyl 9H-carbazole-3-carboxylate |
97931-41-4 | 95.0% | 0.25g |
$162.0 | 2025-02-19 | |
| Enamine | EN300-18840943-0.5g |
methyl 9H-carbazole-3-carboxylate |
97931-41-4 | 95.0% | 0.5g |
$310.0 | 2025-02-19 | |
| Enamine | EN300-18840943-1.0g |
methyl 9H-carbazole-3-carboxylate |
97931-41-4 | 95.0% | 1.0g |
$414.0 | 2025-02-19 | |
| Enamine | EN300-18840943-2.5g |
methyl 9H-carbazole-3-carboxylate |
97931-41-4 | 95.0% | 2.5g |
$810.0 | 2025-02-19 |
Methyl 9H-carbazole-3-carboxylate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ; 3 h, 130 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Dichloromethane ; 2 d, 1 atm, rt
リファレンス
- Regiochemical Switching in Diels-Alder Cycloadditions by Change in Oxidation State of Removable Diene Sulfur Substituents. Synthesis of Carbazoles by Sequential Heteroannulation and Diels-Alder Cycloaddition, Journal of Organic Chemistry, 2003, 68(8), 3299-3302
合成方法 3
はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate Solvents: Toluene ; 12 - 24 h, 100 °C
リファレンス
- Mild and Efficient Synthesis of Functionalized Carbazoles via a DBU-Assisted Sequence Involving Cu- and Pd-Catalyzed Coupling Reactions, ChemistrySelect, 2019, 4(21), 6598-6605
合成方法 4
はんのうじょうけん
1.1 Reagents: Oxygen Solvents: Acetic acid ; 20 h, 120 °C
リファレンス
- Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling: Synthesis and Mechanistic Study, Journal of Organic Chemistry, 2009, 74(13), 4720-4726
合成方法 5
はんのうじょうけん
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ; 10 h, rt
1.2 Catalysts: Tricyclohexylphosphine , Palladium diacetate ; rt → 100 °C; 1 d, 100 °C
1.2 Catalysts: Tricyclohexylphosphine , Palladium diacetate ; rt → 100 °C; 1 d, 100 °C
リファレンス
- Synthesis of carbazoles and dibenzofurans via cross-coupling of o-iodoanilines and o-iodophenols with silylaryl triflates and subsequent Pd-catalyzed cyclization, Tetrahedron, 2007, 63(2), 347-355
合成方法 6
はんのうじょうけん
1.1 Reagents: Cupric acetate Catalysts: Palladium diacetate Solvents: Pivalic acid , Toluene ; 24 h, 140 °C
リファレンス
- Ligand-Free Pd-Catalyzed Domino Synthesis of Carbazoles via Dehydrogenative Aromatization/C(sp2)-C(sp2) Coupling Sequence, Organic Letters, 2016, 18(6), 1278-1281
合成方法 7
はんのうじょうけん
1.1 Catalysts: Palladium diacetate Solvents: Acetic acid ; 1 h, reflux
リファレンス
- Mastering tricyclic ring systems for desirable functional cannabinoid activity, European Journal of Medicinal Chemistry, 2013, 69, 881-907
合成方法 8
はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite Solvents: 1,2-Dichloroethane ; 10 min, rt
1.2 Reagents: Oxygen ; 10 min, rt; 24 h, rt
1.2 Reagents: Oxygen ; 10 min, rt; 24 h, rt
リファレンス
- Visible-Light-Induced Synthesis of Carbazoles by in Situ Formation of Photosensitizing Intermediate, Organic Letters, 2017, 19(7), 1906-1909
合成方法 9
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Palladium Solvents: Dimethyl sulfoxide ; 25 min, 180 °C
リファレンス
- Direct arylation-based synthesis of carbazoles using an efficient palladium nanocatalyst under microwave irradiation, International Electronic Conference on Synthetic Organic Chemistry, 2020, (2020), 1-11
合成方法 10
はんのうじょうけん
1.1 Catalysts: [2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]-N,N-dimethylbenzenamine]chlor… Solvents: Methanol ; rt → 0 °C
1.2 Reagents: Silver hexafluoroantimonate ; 24 h, 80 °C
1.2 Reagents: Silver hexafluoroantimonate ; 24 h, 80 °C
リファレンス
- Ligand-Enabled Gold-Catalyzed C(sp2)-N Cross-Coupling Reactions of Aryl Iodides with Amines, Organic Letters, 2019, 21(19), 8101-8105
合成方法 11
はんのうじょうけん
1.1 Reagents: Pivalic acid , Potassium carbonate Catalysts: Palladium diacetate ; 17 h, 110 °C
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Method for preparing carbazole derivative with phenolic compound, China, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 5 min, rt; 60 min, 100 °C
リファレンス
- Microwave-assisted synthesis of functionalized carbazoles via palladium-catalyzed aryl C-H activation and study of their interactions with calf-thymus DNA, Synthetic Communications, 2022, 52(18), 1834-1855
合成方法 13
はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Toluene ; 23 °C; 24 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
- First Inverse Electron-Demand Diels-Alder Methodology of 3-Chloroindoles and Methyl Coumalate to Carbazoles, Organic Letters, 2014, 16(4), 1124-1127
合成方法 14
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 1 h, reflux
リファレンス
- Synthesis of Carbazoles by a Diverted Bischler-Napieralski Cascade Reaction, Organic Letters, 2021, 23(8), 3100-3104
合成方法 15
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Palladium Solvents: Dimethyl sulfoxide ; 25 min, 180 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
リファレンス
- Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanocatalyst, Synthesis, 2021, 53(21), 4048-4058
合成方法 16
はんのうじょうけん
1.1 Reagents: Palladium diacetate Solvents: Acetic acid ; 1 h, 120 °C
リファレンス
- Preparation of carbazolamide derivative or salts as imhibitor of RORγt, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Palladium diacetate Solvents: Acetic acid ; 1 h, reflux
リファレンス
- Carbazoles and azacarbazoles as cannabinoid receptor modulators and their preparation and use for the treatment of diseases, United States, , ,
合成方法 18
はんのうじょうけん
1.1 Solvents: Toluene ; rt → 110 °C
リファレンス
- The synthetic studies of carbazole alkaloids, Heterocycles, 2015, 91(9), 1752-1762
合成方法 19
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , X-Phos Solvents: Toluene ; 1 h, 100 °C; 100 °C → rt
1.2 Reagents: Oxygen Solvents: Acetic acid ; 10 h, 100 °C
1.2 Reagents: Oxygen Solvents: Acetic acid ; 10 h, 100 °C
リファレンス
- Preparation of 9H-carbazole and 9H-pyrido[3,4-b]indole derivatives as Eg5 inhibitors, Japan, , ,
合成方法 20
はんのうじょうけん
1.1 Catalysts: Dabco Solvents: Dimethylformamide ; 4 h, 110 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
リファレンス
- An Improved Synthesis of Carbazoles via Domino Reaction of N-Protected-2-methylindoles with DMF-DMA/DMA-DMA, Journal of Heterocyclic Chemistry, 2012, 49(4), 913-918
Methyl 9H-carbazole-3-carboxylate Raw materials
- (dimethoxymethyl)dimethylamine
- Methyl 4-amino-3-iodobenzoate
- Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
- methyl 4-(phenylamino)benzoate
- 1,2-Diiodobenzene
- 9H-Carbazole-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester
- 9H-Carbazole-3,9-dicarboxylic acid, 3-methyl 9-(phenylmethyl) ester
- Methyl (2E)-3-[2-methyl-1-(phenylsulfonyl)-1H-indol-3-yl]-2-propenoate
- Methyl 4-aminobenzoate
- Methyl 4-bromo-3-chlorobenzoate
- Methyl 3-iodo-4-(phenylamino)benzoate
- 1,1-Dimethylethyl 2-ethenyl-3-(3-methoxy-3-oxo-1-propen-1-yl)-1H-indole-1-carboxylate
- [1,1'-Biphenyl]-3-carboxylic acid, 2',6-diamino-, methyl ester
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
Methyl 9H-carbazole-3-carboxylate Preparation Products
Methyl 9H-carbazole-3-carboxylate サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:97931-41-4)Methyl 9H-carbazole-3-carboxylate
注文番号:A1204490
在庫ステータス:in Stock
はかる:5mg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:53
価格 ($):197.0
Email:sales@amadischem.com
Methyl 9H-carbazole-3-carboxylate 関連文献
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
97931-41-4 (Methyl 9H-carbazole-3-carboxylate) 関連製品
- 39830-66-5(Methyl 1H-indole-4-carboxylate)
- 51552-68-2(Methyl quinoline-7-carboxylate)
- 38896-30-9(Methyl quinoline-6-carboxylate)
- 1011-65-0(Methyl indole-5-carboxylate)
- 32996-16-0(Ethyl Indole-5-carboxylate)
- 50820-64-9(Ethyl 1H-indole-6-carboxylate)
- 50820-65-0(Methyl 1H-indole-6-carboxylate)
- 26000-33-9(Methyl 9H-carbazole-2-carboxylate)
- 51035-14-4(9H-Carbazole-3-carboxylic acid, ethyl ester)
- 101277-72-9(1H-Indole-4-carboxylicacid, methyl ester, compd. with 2,4,6-trinitrophenol (1:1))
推奨される供給者
Amadis Chemical Company Limited
(CAS:97931-41-4)Methyl 9H-carbazole-3-carboxylate
清らかである:99%
はかる:5mg
価格 ($):197.0